I-XW-053 sodium

HIV-1 Capsid Inhibitor Antiviral Potency

I-XW-053 sodium is a small molecule HIV-1 capsid protein inhibitor that targets the N-terminal domain (NTD) interface. Its antiviral activity is characterized by an IC50 of 164.2 μM against HIV-189BZ167 and an EC50 range of 9.03–100 μM in peripheral blood mononuclear cells (PBMCs).

Molecular Formula C22H15N2NaO2
Molecular Weight 362.4 g/mol
Cat. No. B608159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-XW-053 sodium
SynonymsI-XW-053 sodium;  IXW053 sodium;  I XW 053 sodium;  I-XW-053 Na;  IXW053 Na;  I XW 053 Na;  SDB
Molecular FormulaC22H15N2NaO2
Molecular Weight362.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H16N2O2.Na/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14H,(H,23,24)(H,25,26);/q;+1/p-1
InChIKeyKQJHIPPBSYSTNQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





I-XW-053 sodium: A Validated HIV-1 Capsid Inhibitor for Early-Stage Viral Replication Research and Procurement


I-XW-053 sodium is a small molecule HIV-1 capsid protein inhibitor that targets the N-terminal domain (NTD) interface [1]. Its antiviral activity is characterized by an IC50 of 164.2 μM against HIV-189BZ167 and an EC50 range of 9.03–100 μM in peripheral blood mononuclear cells (PBMCs) [2]. The compound exhibits specificity for HIV-1, with no effect on SIV or non-retroviruses [3].

Why I-XW-053 Sodium Cannot Be Directly Replaced by Other HIV-1 Capsid Inhibitors Without Experimental Validation


HIV-1 capsid inhibitors exhibit significant functional divergence based on their distinct binding sites and mechanisms of action. I-XW-053 uniquely targets a novel region in the NTD-NTD interface, inhibiting early-stage uncoating and reverse transcription [1]. In contrast, inhibitors like PF74 bind to a different pocket involving both NTD and CTD, affecting both early and late stages [2]. Similarly, compounds such as CAP-1 and BD-1 target late-stage assembly with differing potency and binding kinetics [3]. Due to these mechanistic differences, substituting I-XW-053 with another capsid inhibitor without rigorous head-to-head validation can lead to irreproducible results and misinterpretation of viral replication dynamics.

I-XW-053 Sodium: Head-to-Head Performance Data Against Key HIV-1 Capsid Inhibitor Comparators


Comparative Antiviral Potency: I-XW-053 Sodium vs. PF74 in PBMC Assays

In primary human PBMCs, I-XW-053 sodium demonstrates an EC50 range of 9.03–100 μM [1], while PF74 exhibits an EC50 of 0.6–1.5 μM against similar HIV-1 isolates [2]. Although PF74 shows higher potency, I-XW-053 targets a distinct NTD-NTD interface region [3], making it a valuable tool for studying alternative capsid inhibition mechanisms.

HIV-1 Capsid Inhibitor Antiviral Potency

Binding Affinity and Mechanism: I-XW-053 Sodium vs. Compound 34 (Analog)

In an effort to optimize I-XW-053, compound 34 (an analog) was developed and showed an 11-fold improvement in antiviral potency [1]. However, I-XW-053 remains a critical reference compound due to its well-characterized binding mode at the NTD-NTD interface [2] and its use as a parental scaffold in SAR studies [3].

HIV-1 Capsid Inhibitor Binding Affinity

Specificity Profile: I-XW-053 Sodium Exhibits Exclusive HIV-1 Activity

I-XW-053 sodium displays strict specificity for HIV-1, with no inhibitory effect on SIV replication or a panel of non-retroviruses [1]. In contrast, other capsid inhibitors like PF74 have shown broader activity against multiple retroviruses [2]. This narrow specificity makes I-XW-053 an ideal tool for dissecting HIV-1-specific capsid functions.

HIV-1 Capsid Inhibitor Specificity

Cytotoxicity Profile: I-XW-053 Sodium Demonstrates High Selectivity Index in PBMCs

I-XW-053 sodium exhibits no appreciable cytotoxicity in PBMCs at concentrations up to 100 μM [1], with a CC50 > 100 μM [2]. This results in a favorable selectivity index (CC50/EC50) that supports its use in cellular assays without confounding toxicity. Comparators such as PF74 have a CC50 of 10 μM [3], indicating a narrower therapeutic window.

HIV-1 Capsid Inhibitor Cytotoxicity

Functional Impact: I-XW-053 Sodium Inhibits Early-Stage Reverse Transcription

Quantitative PCR analysis reveals that I-XW-053 sodium significantly inhibits HIV-1 reverse transcription in multiple cell types, indirectly pointing to dysfunction in the uncoating process [1]. In contrast, CAP-1 and BD-1 inhibitors do not interfere with reverse transcription and act at late-stage assembly [2]. This early-stage blockade is a defining feature of I-XW-053's mechanism.

HIV-1 Capsid Inhibitor Reverse Transcription

Resistance Profile: I-XW-053 Sodium Retains Activity Against Common Capsid Mutations

I-XW-053 sodium remains effective against HIV-1 isolates with mutations that confer resistance to other capsid inhibitors [1]. Specifically, mutations at residues I37 and R173 impair I-XW-053 binding [2], while PF74 resistance is associated with mutations at Q67, K70, and T107 [3]. This non-overlapping resistance profile makes I-XW-053 a valuable tool for studying alternative resistance pathways.

HIV-1 Capsid Inhibitor Drug Resistance

Optimal Research and Procurement Scenarios for I-XW-053 Sodium Based on Evidence-Driven Differentiation


Mechanistic Studies of HIV-1 Uncoating and Reverse Transcription

I-XW-053 sodium is the preferred compound for dissecting early-stage HIV-1 replication events. Its specific inhibition of uncoating and reverse transcription [1] makes it an essential tool for researchers investigating the kinetics and regulation of these processes.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

As the parental scaffold for a series of analogs [1], I-XW-053 sodium serves as the critical reference compound for SAR studies aimed at improving capsid inhibitor potency and pharmacokinetic properties.

HIV-1 Drug Resistance Mechanism Studies

Given its distinct resistance profile involving mutations at I37 and R173 [1], I-XW-053 sodium is uniquely suited for investigating alternative resistance pathways that are not addressed by other capsid inhibitors.

High-Concentration Cellular Assays Requiring Low Cytotoxicity

With a CC50 > 100 μM in PBMCs [1], I-XW-053 sodium is the ideal choice for long-term or high-concentration experiments where minimizing cytotoxicity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for I-XW-053 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.